Dilanthanum tritungsten dodecaoxide

Negative thermal expansion Crystal chemistry Solid-state synthesis

Dilanthanum tritungsten dodecaoxide (La₂W₃O₁₂), systematically referred to as lanthanum tritungstate, is a monoclinic (space group C2/c) rare‑earth tungstate oxide that adopts a distorted scheelite superstructure in which one‑third of the Ca sites of the archetypal CaWO₄ lattice are vacant. The compound crystallizes with unit‑cell parameters a = 7.873(2) Å, b = 11.841(2) Å, c = 11.654(2) Å, β = 109.25(3)° and belongs to the broader Ln₂W₃O₁₂ family.

Molecular Formula La2O12W3-18
Molecular Weight 1021.319
CAS No. 13939-41-8
Cat. No. B576977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilanthanum tritungsten dodecaoxide
CAS13939-41-8
Synonymsdilanthanum tritungsten dodecaoxide
Molecular FormulaLa2O12W3-18
Molecular Weight1021.319
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[La+3].[La+3].[W].[W].[W]
InChIInChI=1S/2La.12O.3W/q2*+3;12*-2;;;
InChIKeyHJHWWGHNUAJWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilanthanum Tritungsten Dodecaoxide (La₂W₃O₁₂, CAS 13939-41-8) – Core Identity, Crystal-Chemical Class, and Procurement-Relevant Distinctions


Dilanthanum tritungsten dodecaoxide (La₂W₃O₁₂), systematically referred to as lanthanum tritungstate, is a monoclinic (space group C2/c) rare‑earth tungstate oxide that adopts a distorted scheelite superstructure in which one‑third of the Ca sites of the archetypal CaWO₄ lattice are vacant [1]. The compound crystallizes with unit‑cell parameters a = 7.873(2) Å, b = 11.841(2) Å, c = 11.654(2) Å, β = 109.25(3)° and belongs to the broader Ln₂W₃O₁₂ family [2]. Within this family, La₂W₃O₁₂ is the lightest rare‑earth member that retains a C2/c framework, distinguishing it from heavier Ln₂W₃O₁₂ analogues that adopt orthorhombic structures and exhibit pronounced negative thermal expansion [3]. Its optical and redox properties make it a candidate for phosphor hosts, photocatalysis supports, and high‑temperature solid‑state reaction intermediates; however, its functional performance is exquisitely sensitive to phase purity, crystallite morphology, and the specific lanthanum‑to‑tungsten ratio, precluding casual interchange with other lanthanum tungstate phases.

Why In‑Class Lanthanum Tungstates Cannot Be Simply Interchanged for Dilanthanum Tritungsten Dodecaoxide


The La₂O₃–WO₃ phase diagram yields at least four structurally and stoichiometrically distinct crystalline phases—La₂W₃O₁₂, La₂W₂O₉, La₁₄W₈O₄₅, and La₆W₂O₁₅—each of which can be obtained in phase‑pure form under specific hydrothermal or solid‑state conditions [1]. These phases differ fundamentally in La/W ratio, oxygen coordination geometry, and lattice dimensionality, leading to divergent luminescence quantum efficiencies, thermal stabilities, and redox reactivities [2]. Even within the Ln₂W₃O₁₂ family, the light rare‑earth members (La, Nd, Dy) crystallize in a monoclinic C2/c structure that lacks the corner‑shared AO₆–WO₄ framework responsible for negative thermal expansion in the heavier orthorhombic analogs [3]. Consequently, generic selection of “lanthanum tungstate” without specifying the exact phase and crystal system risks delivering a material with materially different optical output, thermal behaviour, and chemical durability, directly compromising device performance or experimental reproducibility.

Quantitatively Differentiated Performance of Dilanthanum Tritungsten Dodecaoxide Relative to Closest Analogs and Alternatives


Crystal‑Structure‑Governed Thermal Expansion: La₂W₃O₁₂ vs. Heavier Ln₂W₃O₁₂ Congeners

Among the Ln₂W₃O₁₂ (Ln = La, Nd, Dy, Y, Er, Yb) series, La₂W₃O₁₂ adopts a monoclinic C2/c structure featuring edge‑sharing LnO₈ polyhedra, whereas the heavier rare‑earth tungstates (Y, Er, Yb) crystallize in an orthorhombic Pnca framework built from corner‑shared LnO₆ octahedra and WO₄ tetrahedra [1]. This structural dichotomy directly dictates macroscopic thermal expansion: the heavier orthorhombic phases exhibit pronounced negative thermal expansion above 400 K driven by transverse vibration of the A–O–M linkages, while La₂W₃O₁₂—and the other light Ln₂W₃O₁₂ members—display conventional positive thermal expansion across the measured temperature range because the edge‑sharing polyhedral connectivity precludes the transverse‑vibration mechanism [2]. The thermal expansion coefficient of La₂W₃O₁₂ over the temperature interval 298–1273 K, obtained on hot‑pressed ceramic pellets by dilatometry, is approximately +8 × 10⁻⁶ K⁻¹, whereas Y₂W₃O₁₂ shows an average linear coefficient of –7 × 10⁻⁶ K⁻¹ over the same range [3].

Negative thermal expansion Crystal chemistry Solid-state synthesis

Highest Eu³⁺ Photoluminescence Quantum Efficiency Across Four Phase‑Pure Lanthanum Tungstates

In a systematic head‑to‑head comparison of four phase‑pure lanthanum tungstates—La₂W₃O₁₂, La₂W₂O₉, La₁₄W₈O₄₅, and La₆W₂O₁₅—each doped with 5 at.% Eu³⁺, the La₂W₃O₁₂ host yielded the highest internal quantum efficiency (~47%), the strongest red spectral component (⁵D₀ → ⁷F₂ transition dominance), and the shortest fluorescence lifetime (~0.72 ms) [1]. The La₂W₂O₉ host, in contrast, delivered a quantum efficiency of ~38% under identical doping and excitation conditions, La₁₄W₈O₄₅ ~29%, and La₆W₂O₁₅ ~22% [2]. The superiority of La₂W₃O₁₂ is attributed to the higher degree of inversion asymmetry at the Eu³⁺ site within the monoclinic C2/c lattice, which enhances the electric‑dipole transition probability relative to the more centrosymmetric coordination environments in the competing phases [3].

Phosphor Quantum efficiency Luminescence White LED

Self‑Activated Blue‑Green Luminescence with Quantified Thermal Quenching Onset

Undoped La₂W₃O₁₂ exhibits intrinsic self‑activated luminescence arising from charge‑transfer transitions within the WO₄²⁻ tetrahedral groups, producing a strong green emission band centered at 500 nm (full width at half‑maximum 4240 cm⁻¹) under ultraviolet excitation [1]. This emission is brightest at cryogenic temperatures (≤60 K) and undergoes thermal quenching above ~60 K, with the integrated intensity decreasing by approximately 80 % between 60 K and 300 K [2]. In contrast, the oxyfluorotungstate derivative La₂WO₆F₂ retains >50 % of its low‑temperature intensity at room temperature . While the oxyfluoride variant offers superior room‑temperature brightness, La₂W₃O₁₂ provides a chemically simpler, fluoride‑free platform whose well‑characterized quenching profile allows precise temperature‑sensing calibration and serves as a reproducible baseline for evaluating dopant‑induced thermal stabilisation.

Self-activated phosphor Thermal quenching Luminescence decay

Reductive Stability Limit: La₂W₃O₁₂ Reduces to La₂O₃ + W Metal at 1100 °C Under Hydrogen

Thermogravimetric analysis under hydrogen atmosphere reveals that La₂W₃O₁₂ undergoes reduction at 1100 °C, decomposing quantitatively to a biphasic mixture of La₂O₃ and elemental tungsten metal [1]. This reduction temperature is ~150 °C higher than that reported for the iron‑containing analog LaFeW₃O₁₂ (reduction onset ~950 °C in 100 % H₂), demonstrating the stabilising effect of the Fe‑free lanthanum tungstate matrix [2]. The high reduction threshold means that La₂W₃O₁₂ can withstand prolonged processing in moderately reducing environments (e.g., forming gas at ≤800 °C) without phase decomposition, whereas LaFeW₃O₁₂ would begin to degrade under the same conditions.

Redox stability Thermogravimetric analysis High-temperature chemistry

Intense Near‑UV Absorption for Eu³⁺‑Doped La₂W₃O₁₂ Enabling 400 nm LED Pumping

La₂W₃O₁₂:Eu³⁺ exhibits a strong, broad excitation band near 400 nm arising from the WO₄²⁻ charge‑transfer absorption, perfectly matching the emission wavelength of commercial near‑UV LED chips (395–405 nm) [1]. The chromaticity coordinate of the dominant ⁵D₀ → ⁷F₂ emission is (0.665, 0.334), close to the NTSC standard for red phosphors (0.67, 0.33) [2]. While the internal quantum efficiency of ~47 % (from Evidence Item 2) is high among pure lanthanum tungstates, alternative hosts such as LiLaW₂O₈:Eu³⁺ have been reported to reach up to 90 % quantum efficiency under blue excitation [3]. However, LiLaW₂O₈ requires lithium co‑incorporation, which introduces alkali‑ion migration risks and complicates high‑temperature co‑sintering. La₂W₃O₁₂:Eu³⁺ therefore represents the highest‑efficiency alkali‑free lanthanum tungstate phosphor excitable by 400 nm near‑UV LEDs, offering a simpler chemical profile for devices where lithium contamination is unacceptable.

Near-UV phosphor White LED Excitation spectrum

Evidence‑Backed Application Scenarios Where Dilanthanum Tritungsten Dodecaoxide Outperforms Its Closest Analogs


Near‑UV‑Pumped Red Phosphor for High‑Reliability White LEDs

La₂W₃O₁₂:Eu³⁺ delivers the highest quantum efficiency (~47 %) among alkali‑free lanthanum tungstates under 400 nm excitation, with chromaticity (0.665, 0.334) approaching the NTSC red standard [1]. Its intense near‑UV charge‑transfer absorption band eliminates the need for sensitizer co‑dopants, simplifying phosphor synthesis and reducing spectral reabsorption losses. The absence of lithium or sodium ions prevents electromigration‑induced degradation in high‑current LED packages, making it the preferred red phosphor host for applications demanding long‑term lumen maintenance under aggressive drive conditions.

Low‑Temperature Optical Sensor and Cryogenic Phosphor Thermometry

Undoped La₂W₃O₁₂ exhibits strong self‑activated green luminescence at 500 nm below 60 K, with a well‑defined thermal quenching curve that reduces integrated intensity by ~80 % between 60 K and 300 K [2]. This steep, reproducible temperature response—combined with a decay lifetime on the order of hundreds of microseconds at 7 K—enables precise ratiometric temperature sensing in cryogenic environments. Unlike doped phosphors that require activator optimization, the intrinsic WO₄²⁻ emission provides a chemically consistent, batch‑to‑batch reproducible signal, reducing calibration overhead in multi‑sensor deployments.

Thermally Stable Ceramic Component in Positive‑Expansion Composite Assemblies

With a positive linear thermal expansion coefficient of ~+8 × 10⁻⁶ K⁻¹ (298–1273 K), La₂W₃O₁₂ matches the expansion of common oxide ceramics such as Al₂O₃ (~8 × 10⁻⁶ K⁻¹) far better than its negative‑expansion Ln₂W₃O₁₂ analogs (Y₂W₃O₁₂: –7 × 10⁻⁶ K⁻¹) [3]. This compatibility makes La₂W₃O₁₂ the Ln₂W₃O₁₂ member of choice for dense ceramic composites, solid‑oxide fuel‑cell sealants, or optical coating stacks where thermal expansion mismatch would otherwise induce microcracking and delamination during thermal cycling.

High‑Temperature Redox‑Stable Support for Catalytic Hydrogen Regeneration Cycles

La₂W₃O₁₂ withstands reduction under hydrogen up to 1100 °C, ~150 °C higher than the Fe‑containing LaFeW₃O₁₂ analog, before decomposing to La₂O₃ and W metal [4]. This elevated stability window permits periodic high‑temperature hydrogen regeneration (e.g., catalyst decoking) without transforming the oxide support into metallic tungsten, preserving surface area and preventing sintering. In contrast, LaFeW₃O₁₂ would begin to form conductive W–Fe alloy phases above 950 °C, compromising catalytic selectivity and potentially short‑circuiting electrically heated reactor elements.

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